molecular formula C12H12ClFO4 B7991460 O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate

O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7991460
M. Wt: 274.67 g/mol
InChI Key: PQIBZPXCMBVOEA-UHFFFAOYSA-N
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Description

O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate is a substituted oxalate ester characterized by a phenyl ring with 3-chloro and 4-fluoro substituents, linked via an ethyl chain to the oxalate backbone. Its molecular formula is inferred as C₁₃H₁₅ClFO₄ based on structural analogs (e.g., MC22W841: C₁₃H₁₅ClO₄) . Such derivatives are often explored in pharmaceutical and agrochemical research due to their tunable physicochemical profiles.

Properties

IUPAC Name

2-O-[2-(3-chloro-4-fluorophenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO4/c1-2-17-11(15)12(16)18-6-5-8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIBZPXCMBVOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 3-chloro-4-fluorophenylethyl alcohol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

3-Chloro-4-fluorophenylethyl alcohol+Ethyl oxalyl chlorideO1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate+HCl\text{3-Chloro-4-fluorophenylethyl alcohol} + \text{Ethyl oxalyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-4-fluorophenylethyl alcohol+Ethyl oxalyl chloride→O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxalate ester to alcohols.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The ethyl oxalate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituent type, position, and electronic effects on the phenyl ring. Below is a comparative analysis:

Compound Name Substituent Pattern Molecular Formula Key Structural Differences Source
Target Compound 3-Chloro-4-fluorophenyl C₁₃H₁₅ClFO₄ Baseline for comparison -
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate 3-Chloro-2-methylphenyl C₁₃H₁₅ClO₄ Methyl at C2 (steric bulk) vs. F at C4
O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate 4-Methyl (p-tolyl) C₁₃H₁₆O₄ Electron-donating methyl vs. electron-withdrawing Cl/F
O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate 4-Fluoro-3-methylphenyl C₁₄H₁₇FO₄ Methyl at C3 vs. Cl at C3; F retained at C4
O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate 4-Methylthiophenyl C₁₃H₁₆O₄S Thioether (S–CH₃) introduces polarizability

Electronic and Steric Effects

  • Halogen vs. In contrast, methyl groups (e.g., p-tolyl analog) donate electrons, increasing lipophilicity and steric hindrance .
  • Positional Isomerism : The 3-Cl-4-F pattern (target) vs. 3-Cl-2-Me (MC22W841) alters steric accessibility. The 2-methyl group may hinder rotation or binding in confined environments .
  • Thioether vs. Ether Linkages : The 4-methylthio analog () introduces sulfur’s polarizability and nucleophilic susceptibility, contrasting with the inert C–F bond in the target compound .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s molecular weight (MW ≈ 298.7 g/mol) exceeds analogs with fewer halogens (e.g., p-tolyl analog: MW ≈ 236.3 g/mol).
  • Thermal Stability : Electron-withdrawing groups (Cl/F) may enhance thermal stability by reducing electron density at reactive sites (e.g., ester linkages).

Biological Activity

O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate is a synthetic organic compound characterized by its unique molecular structure, which includes a chloro-fluorophenyl group linked to an ethyl chain and an oxalate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClF O4, with a molecular weight of approximately 274.67 g/mol. The presence of both chlorine and fluorine substituents on the phenyl ring significantly impacts the compound's electronic properties and reactivity, making it an interesting subject for further research.

PropertyValue
Molecular FormulaC12H12ClF O4
Molecular Weight274.67 g/mol
Physical StateSolid (at room temp)
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to be mediated through its interactions with specific enzymes or receptors. The chloro and fluoro groups enhance the compound's binding affinity, potentially modulating various biological pathways. Preliminary studies suggest that this compound may inhibit certain inflammatory mediators and possess antimicrobial effects by disrupting microbial cell membranes or inhibiting essential metabolic processes.

Biological Activity Studies

Recent investigations into the biological activity of this compound have focused on its pharmacological potential. Key findings include:

  • Anti-inflammatory Effects : Studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Antimicrobial Properties : Preliminary data suggest that the compound exhibits antimicrobial activity against various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or inhibition of protein synthesis .

Case Studies

Several case studies have explored the therapeutic applications of similar compounds, providing insights into the potential uses of this compound:

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects in a murine model.
    • Findings : The compound significantly reduced paw edema in treated mice compared to controls, suggesting effective modulation of inflammatory pathways.
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound demonstrated notable inhibition zones in bacterial cultures, indicating strong antimicrobial properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalateSimilar phenyl group but different substitution patternDifferent electronic environment due to substitution
O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-methyl oxalateMethyl group instead of ethyl on the oxalateVariation in steric hindrance and reactivity

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